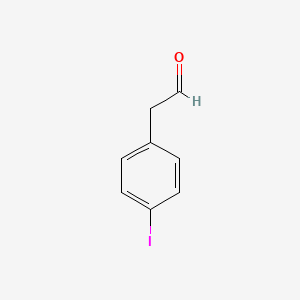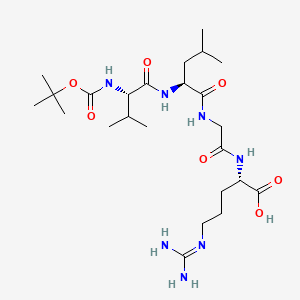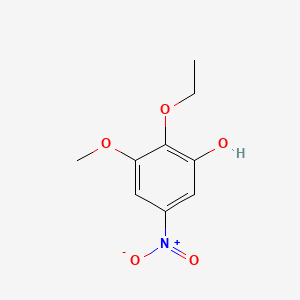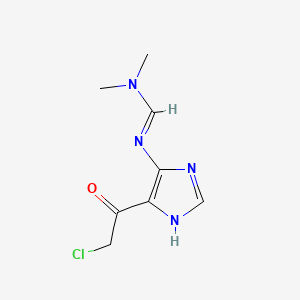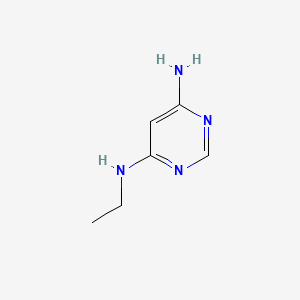
N4-ethylpyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-ethylpyrimidine-4,6-diamine is an organic compound belonging to the class of aminopyrimidines It is characterized by the presence of an ethyl group attached to the nitrogen atom at the fourth position of the pyrimidine ring, and amino groups at the fourth and sixth positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-ethylpyrimidine-4,6-diamine typically involves the reaction of pyrimidine derivatives with ethylamine. One common method includes the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride, followed by quenching with alcohols and neutralization with ammonia water to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the recovery and recycling of reagents and solvents are crucial for cost-effective and environmentally friendly production.
Analyse Des Réactions Chimiques
Types of Reactions
N4-ethylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the amino groups, leading to different derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles, leading to a wide range of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties.
Applications De Recherche Scientifique
N4-ethylpyrimidine-4,6-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N4-ethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as an EGFR inhibitor, it binds to the active site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-N4-ethylpyrimidine-4,5-diamine: This compound has a similar structure but with a chlorine atom at the sixth position.
2-amino-5-ethylpyrimidine: Another related compound with an amino group at the second position and an ethyl group at the fifth position.
Uniqueness
N4-ethylpyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit EGFR makes it particularly valuable in medicinal chemistry for developing targeted cancer therapies.
Propriétés
Numéro CAS |
101080-47-1 |
|---|---|
Formule moléculaire |
C6H10N4 |
Poids moléculaire |
138.174 |
Nom IUPAC |
4-N-ethylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C6H10N4/c1-2-8-6-3-5(7)9-4-10-6/h3-4H,2H2,1H3,(H3,7,8,9,10) |
Clé InChI |
ZXWXQHNTKANDRB-UHFFFAOYSA-N |
SMILES |
CCNC1=NC=NC(=C1)N |
Synonymes |
Pyrimidine, 4-amino-6-ethylamino- (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetyl coenzyme A, [acetyl-3H]](/img/structure/B561347.png)
![1H-Cyclopent[cd]indene-1-acetyl chloride, 2,2a,3,4-tetrahydro- (6CI)](/img/new.no-structure.jpg)
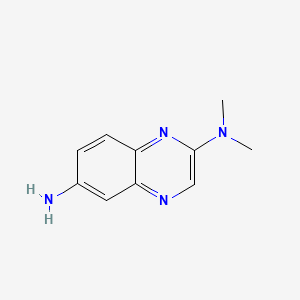
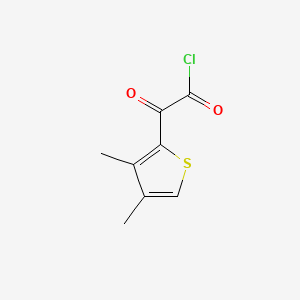
![[1,2,5]Oxadiazolo[3,4-G]quinoxaline](/img/structure/B561357.png)
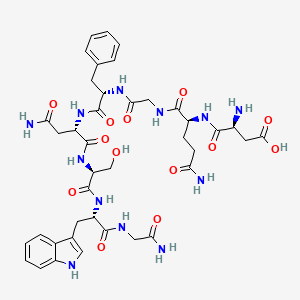
![[(1S,2S,3R,4S,9R,10R,13R,16R,18R,19R)-3,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate](/img/structure/B561359.png)
